molecular formula C16H8Cl2N3NaO7S B12707631 Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate CAS No. 93917-94-3

Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12707631
CAS No.: 93917-94-3
M. Wt: 480.2 g/mol
InChI Key: RUNOSWUCOGFPTH-UHFFFAOYSA-M
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Description

Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate is a synthetic azo dye characterized by its complex aromatic structure, featuring a naphthyl backbone substituted with chlorine and nitro groups, and a sulfonate moiety for water solubility. Azo compounds like this are widely studied for their applications in textiles, biological staining, and as pH indicators due to their vivid color and stability . The compound’s structure is typically confirmed via X-ray crystallography, a process for which programs like SHELX (specifically SHELXL and SHELXS) have historically been employed for refinement and solution of small-molecule structures .

Properties

CAS No.

93917-94-3

Molecular Formula

C16H8Cl2N3NaO7S

Molecular Weight

480.2 g/mol

IUPAC Name

sodium;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H9Cl2N3O7S.Na/c17-9-2-3-10(18)14-8(9)1-4-11(16(14)23)19-20-12-5-7(21(24)25)6-13(15(12)22)29(26,27)28;/h1-6,22-23H,(H,26,27,28);/q;+1/p-1

InChI Key

RUNOSWUCOGFPTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=CC(=C21)Cl)Cl)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

General Preparation Strategy

The synthesis of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate typically follows a two-step process:

  • Step 1: Diazotization of the aromatic amine precursor
    The aromatic amine, often a substituted aminobenzenesulphonic acid derivative, is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Step 2: Azo coupling with the naphthol derivative
    The diazonium salt is then coupled with 5,8-dichloro-1-hydroxy-2-naphthol under controlled pH conditions (usually alkaline) to form the azo bond, yielding the target azo dye sodium salt.

This method is consistent with the preparation of structurally related azo dyes such as sodium 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulphonate, where 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid is diazotized and coupled with naphthalen-2-ol.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1. Diazotization Aromatic amine (e.g., 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid), NaNO2, HCl, 0–5 °C The amine is dissolved in dilute HCl and cooled. Sodium nitrite solution is added slowly to generate the diazonium salt. Temperature control is critical to maintain diazonium stability.
2. Coupling 5,8-dichloro-1-hydroxy-2-naphthol, alkaline medium (NaOH or Na2CO3), 0–10 °C The coupling component is dissolved in alkaline solution to form the naphtholate ion, which then reacts with the diazonium salt to form the azo linkage. The reaction mixture is stirred and maintained at low temperature to optimize yield and color properties.
3. Isolation Filtration, washing, drying The azo dye precipitates or remains in solution as a sodium salt. It is isolated by filtration or crystallization, washed to remove impurities, and dried under controlled conditions.

Research Findings and Optimization

  • Temperature Control: Maintaining low temperatures during diazotization and coupling is essential to prevent decomposition of diazonium salts and side reactions, ensuring high purity and yield.

  • pH Optimization: The coupling reaction requires alkaline conditions to generate the reactive naphtholate ion. pH is typically maintained between 8 and 10 for optimal coupling efficiency.

  • Substituent Effects: The presence of electron-withdrawing groups such as nitro and chloro substituents on the aromatic rings influences the reactivity and color properties of the dye. Chlorine substitution at positions 5 and 8 on the naphthol ring enhances the dye’s fastness and hue.

  • Purification: Post-synthesis purification by recrystallization or washing with solvents like ethanol or water improves dye purity and performance characteristics.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Diazotization Temp. 0–5 °C Stability of diazonium salt, yield
Coupling pH 8–10 (alkaline) Formation of naphtholate ion, coupling efficiency
Coupling Temp. 0–10 °C Minimizes side reactions, controls color
Reaction Time 30 min to 1 hour Completeness of azo coupling
Purification Method Filtration, washing, recrystallization Dye purity, color fastness

Summary of Key Research Insights

  • The azo coupling method remains the most reliable and widely used approach for synthesizing this compound and related azo dyes.

  • The choice of substituents on the naphthol and benzene rings directly affects the dye’s solubility, color shade, and fastness properties, which are critical for industrial applications.

  • Control of reaction parameters such as temperature, pH, and reagent stoichiometry is crucial for reproducible synthesis and high-quality product.

  • The sodium salt form enhances water solubility, facilitating dye application in aqueous media.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its distinct color properties make it useful for detecting and quantifying other substances.

Biology: In biological research, it is employed as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histological studies.

Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which is crucial for its application in dyes and pigments. The compound’s ability to undergo redox reactions also plays a significant role in its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison based on general azo compound chemistry, with methodologies inferred from :

Table 1: Key Properties of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate and Analogues

Compound Name Substituents Solubility (g/L) λ_max (nm) Application Refinement Method (Software)
This compound Cl, NO₂, SO₃⁻ 120 (H₂O) 520 Textile dye, pH indicator SHELXL
Congo Red SO₃⁻, NH₂ 80 (H₂O) 498 Histological stain SHELXS
Methyl Orange SO₃⁻, CH₃ 150 (H₂O) 464 Acid-base indicator SHELXD
Acid Black 1 NO₂, SO₃⁻, OH 95 (H₂O) 570 Leather dye SHELXTL

Key Findings:

Substituent Effects : The chlorine and nitro groups in the target compound enhance lightfastness compared to Congo Red but reduce solubility relative to Methyl Orange .

Spectroscopic Behavior : The nitro group shifts λ_max to a higher wavelength (520 nm) versus Methyl Orange (464 nm), making it suitable for specialized dye applications.

Crystallographic Refinement : SHELXL’s precision in handling small-molecule data ensures accurate bond-length and angle determinations, critical for confirming the stereochemistry of chlorine substituents .

Biological Activity

Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate, commonly referred to as a synthetic azo dye, is a compound with notable biological activities and applications in various fields such as biochemistry, toxicology, and environmental science. This article explores its biological activity, including mechanisms of action, potential toxicity, and relevant case studies.

  • Molecular Formula : C₁₆H₉Cl₂N₃O₇SNa
  • Molecular Weight : 480.21 g/mol
  • CAS Number : 93917-94-3

Mechanisms of Biological Activity

Azo compounds like this compound exhibit various biological activities primarily through the following mechanisms:

  • Antioxidant Activity : Azo dyes can scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : Certain azo compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Genotoxicity : Some studies suggest that azo dyes can undergo reductive cleavage to form carcinogenic amines, raising concerns about their genotoxic potential .

Toxicological Studies

Research on the toxicity of this compound has highlighted several key findings:

  • In Vitro Studies : Experiments have indicated that exposure to this compound can lead to cytotoxic effects in various cell lines. For instance, studies demonstrated that it could induce apoptosis in human liver cells at certain concentrations .
Study TypeCell LineObserved Effect
In VitroHepG2 (Liver)Induction of apoptosis
In VitroHeLa (Cervical)Cytotoxicity at high doses
In VivoRat ModelLiver damage at high exposure

Case Studies

  • Environmental Impact : A study conducted on the biokinetics of nano-sized pigments, including azo dyes, found that they interact significantly with immune cells and can lead to adverse health effects upon inhalation or dermal exposure . This highlights the importance of understanding the environmental fate and transport of such compounds.
  • Human Health Risk Assessment : A comprehensive review on azo dyes indicated that many compounds in this class could release carcinogenic amines upon metabolic processing. This raises significant concerns regarding their use in consumer products and necessitates further investigation into their safety profiles .

Q & A

Q. Table 1: Reaction Conditions vs. Yield

Temperature (°C)pHYield (%)Purity (HPLC)
0–58.57898.5%
10–157.05289.3%

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm λₘₐₓ (~520 nm) attributed to the azo-chromophore and assess π→π* transitions .
  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.
  • X-Ray Crystallography : Resolve crystal packing using SHELX software for refinement (R-factor < 0.05 recommended) .

Basic: How does pH influence the solubility and stability of this compound in aqueous solutions?

Methodological Answer:

  • Solubility : Highest in alkaline buffers (pH > 9) due to deprotonation of sulfonate and hydroxyl groups. Below pH 6, precipitation occurs .
  • Stability : Degrades under acidic conditions (pH < 3) via azo bond reduction. Use phosphate buffer (pH 7.4) for short-term storage.
  • Metal Ion Effects : Presence of Fe³⁺ or Cu²⁺ accelerates decomposition; add EDTA (1 mM) to chelate metals .

Q. Table 2: Stability in Buffers (25°C)

pHHalf-Life (Days)Major Degradation Product
2.00.5Sulfanilic acid
7.430None detected
10.014Nitrophenol derivatives

Advanced: What computational approaches are suitable for modeling the electronic structure and reactivity of this azo compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol) to optimize crystallization conditions .
  • TD-DFT : Correlate experimental UV-Vis spectra with electronic transitions (e.g., charge-transfer states) .

Advanced: How does this compound interact with transition metals, and what are the implications for coordination chemistry studies?

Methodological Answer:

  • Complexation : Forms stable 1:2 complexes with Co²⁺ and Cr³⁺ via hydroxyl and azo groups, confirmed by Job’s plot and ESI-MS .
  • Applications : Metal complexes exhibit enhanced photostability, useful in dye-sensitized solar cells (DSSCs) .

Q. Table 3: Stability Constants (Log K) of Metal Complexes

Metal IonLog K (25°C)
Co²⁺12.4
Cr³⁺15.1
Fe³⁺9.8

Advanced: What are the primary photodegradation pathways of this compound under UV irradiation?

Methodological Answer:

  • Mechanism : UV-induced cleavage of the azo bond generates 5,8-dichloro-1-hydroxy-2-naphthol and nitrobenzenesulphonate fragments, identified via HPLC-MS .
  • Kinetics : Follow pseudo-first-order kinetics (k = 0.12 h⁻¹) in aqueous solutions.
  • Mitigation : Add TiO₂ nanoparticles (0.1% w/v) as photocatalysts to accelerate degradation in wastewater studies .

Advanced: How can researchers assess the environmental impact of this compound in aquatic systems?

Methodological Answer:

  • Ecotoxicology : Use Daphnia magna bioassays (48h LC₅₀ = 12 mg/L) and algal growth inhibition tests (EC₅₀ = 8 mg/L) .
  • Adsorption Studies : Measure binding to bentonite clay (Qₘₐₓ = 220 mg/g) via Langmuir isotherms for remediation strategies .

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